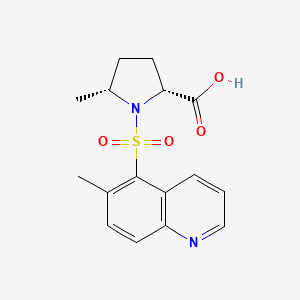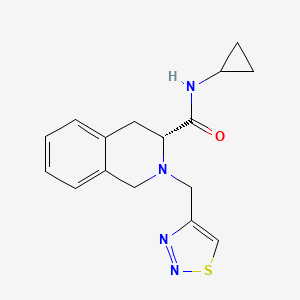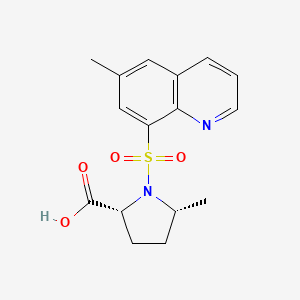
(2R,5R)-5-methyl-1-(6-methylquinolin-5-yl)sulfonylpyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,5R)-5-methyl-1-(6-methylquinolin-5-yl)sulfonylpyrrolidine-2-carboxylic acid, also known as MMQSCP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
(2R,5R)-5-methyl-1-(6-methylquinolin-5-yl)sulfonylpyrrolidine-2-carboxylic acid exerts its therapeutic effects by modulating specific enzymes and signaling pathways involved in various diseases. The compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer, by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins. This compound also inhibits the activity of protein kinase C (PKC), an enzyme involved in cell proliferation and differentiation, by binding to its regulatory domain and preventing its activation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and anticancer activities in various in vitro and in vivo models. The compound reduces the production of pro-inflammatory cytokines and chemokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and inhibits the proliferation and migration of cancer cells by inducing apoptosis and cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (2R,5R)-5-methyl-1-(6-methylquinolin-5-yl)sulfonylpyrrolidine-2-carboxylic acid is its high potency and selectivity towards specific enzymes and signaling pathways involved in various diseases. The compound can be used at low concentrations to achieve therapeutic effects, which reduces the risk of toxicity and side effects. However, the limitations of this compound include its low solubility in water and limited bioavailability, which may affect its efficacy in vivo.
Orientations Futures
There are several future directions for the research and development of (2R,5R)-5-methyl-1-(6-methylquinolin-5-yl)sulfonylpyrrolidine-2-carboxylic acid. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of novel formulations and delivery systems to enhance the solubility and bioavailability of this compound. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in other diseases, such as neurodegenerative disorders and infectious diseases.
Méthodes De Synthèse
The synthesis of (2R,5R)-5-methyl-1-(6-methylquinolin-5-yl)sulfonylpyrrolidine-2-carboxylic acid involves the reaction between 5-methyl-6-methylquinoline-5-sulfonyl chloride and (R)-5-methyl-2-pyrrolidone-2-carboxylic acid in the presence of a base. The resulting product is then purified through recrystallization to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
(2R,5R)-5-methyl-1-(6-methylquinolin-5-yl)sulfonylpyrrolidine-2-carboxylic acid has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to exhibit potent anti-inflammatory and anticancer activities by inhibiting the activity of specific enzymes and signaling pathways involved in these diseases.
Propriétés
IUPAC Name |
(2R,5R)-5-methyl-1-(6-methylquinolin-5-yl)sulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-10-5-7-13-12(4-3-9-17-13)15(10)23(21,22)18-11(2)6-8-14(18)16(19)20/h3-5,7,9,11,14H,6,8H2,1-2H3,(H,19,20)/t11-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCSVROIHPOOGF-BXUZGUMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1S(=O)(=O)C2=C(C=CC3=C2C=CC=N3)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](N1S(=O)(=O)C2=C(C=CC3=C2C=CC=N3)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-(4-fluorophenyl)piperazin-1-yl]-[(2R,3R)-2-pyridin-4-yloxolan-3-yl]methanone](/img/structure/B7338843.png)
![(2R,3R)-N-[(3-fluoro-4-methylphenyl)methyl]-2-pyridin-4-yloxolane-3-carboxamide](/img/structure/B7338846.png)
![[(1R,2S)-2-cyclobutylcyclopropyl]-(4-phenyl-1,4-diazepan-1-yl)methanone](/img/structure/B7338848.png)
![(3R)-N-cyclopropyl-2-[(2,4-difluorophenyl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338854.png)
![(3R)-N-cyclopropyl-2-[(2-methylpyridin-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338855.png)

![(3R)-N-cyclopropyl-2-[(3-ethyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338874.png)
![(2R,3R)-N-[2-(dimethylamino)pyridin-4-yl]-2-pyridin-4-yloxolane-3-carboxamide](/img/structure/B7338886.png)
![(3R,5S)-5-(methoxymethyl)-1-[2-(4-methylphenyl)ethyl]pyrrolidin-3-ol](/img/structure/B7338889.png)




![(2R,5R)-5-methyl-1-[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylpyrrolidine-2-carboxylic acid](/img/structure/B7338941.png)
